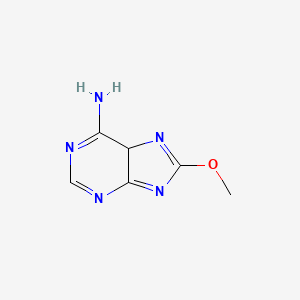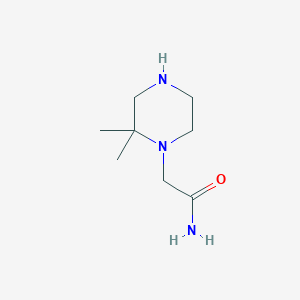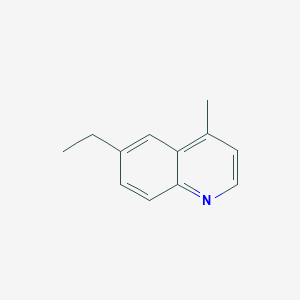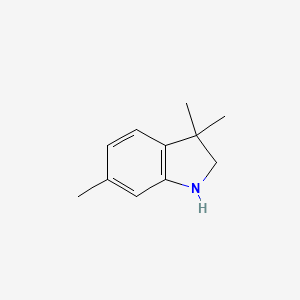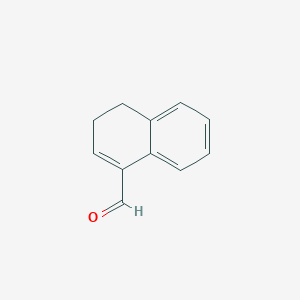
4-Amino-3-(methylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-(methylamino)benzamide is an organic compound with the molecular formula C8H11N3O. It is a derivative of benzamide, characterized by the presence of both amino and methylamino groups attached to the benzene ring. This compound is significant in medicinal chemistry as it serves as a building block for various drug candidates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
There are two primary synthetic routes for the preparation of 4-Amino-3-(methylamino)benzamide:
Route 2: This route directly involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride.
Industrial Production Methods
In industrial settings, the continuous flow microreactor system is employed for the synthesis of this compound. This system allows for precise control over reaction conditions, leading to high yields and selectivity. The reaction typically involves the use of 4-methylbenzene-1,3-diamine and benzoic anhydride as starting materials .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-3-(methylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino groups.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Electrophiles such as acyl chlorides and sulfonyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, substituted benzamides, and various acylated products .
Aplicaciones Científicas De Investigación
4-Amino-3-(methylamino)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is a crucial building block for many drug candidates, including those with anti-inflammatory and analgesic properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Amino-3-(methylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its structure and functional groups. The amino and methylamino groups play a crucial role in binding to the active sites of enzymes, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-Amino-4-methylphenyl)benzamide
- N-(4-Methyl-3-nitrophenyl)benzamide
- N-(4-Methylphenyl)benzamide
Uniqueness
4-Amino-3-(methylamino)benzamide is unique due to the presence of both amino and methylamino groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound in both research and industry .
Propiedades
Fórmula molecular |
C8H11N3O |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
4-amino-3-(methylamino)benzamide |
InChI |
InChI=1S/C8H11N3O/c1-11-7-4-5(8(10)12)2-3-6(7)9/h2-4,11H,9H2,1H3,(H2,10,12) |
Clave InChI |
UNUGQHUWVAHKLG-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=CC(=C1)C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





